Flt3-IN-15

Acute Myeloid Leukemia Drug Resistance Tyrosine Kinase Inhibitors

Flt3-IN-15 (CAS 2435562-99-3) is a next-generation, orally bioavailable FLT3 kinase inhibitor for oncology research. It directly addresses the critical challenge of acquired TKD resistance mutations (e.g., D835Y) that limit clinical FLT3 inhibitor efficacy. This compound enables reproducible, mutation-specific research. - Superior D835Y mutant potency (IC50: 0.32 nM) vs. WT FLT3 (0.87 nM). - Orally bioavailable (F=42.9%), suitable for chronic in vivo AML models. - Validated in murine models: 20 mg/kg PO induced rapid, complete remission.

Molecular Formula C22H23ClFN5O2
Molecular Weight 443.9 g/mol
Cat. No. B12414410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlt3-IN-15
Molecular FormulaC22H23ClFN5O2
Molecular Weight443.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCON=C2C3=CC=CC=C3N=C2C4=C(NC5=C4C=C(C=C5)F)O.Cl
InChIInChI=1S/C22H22FN5O2.ClH/c23-14-5-6-18-16(13-14)19(22(29)26-18)21-20(15-3-1-2-4-17(15)25-21)27-30-12-11-28-9-7-24-8-10-28;/h1-6,13,24,26,29H,7-12H2;1H/b27-20+;
InChIKeyFYOZPHRPSXFBMH-PQAWYCKWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flt3-IN-15: FLT3 Inhibitor with D835Y Activity


Flt3-IN-15 (CAS 2435562-99-3) is a next-generation, orally bioavailable small molecule inhibitor targeting the FMS-like tyrosine kinase 3 (FLT3). It is characterized by its high potency, with reported IC50 values of 0.87 nM against wild-type FLT3 and 0.32 nM against the clinically relevant FLT3/D835Y resistance mutation in in vitro kinase assays . As a research tool, it is primarily applied in oncology studies focused on acute myeloid leukemia (AML) [1]. Its chemical structure and in vivo formulation data are provided by multiple suppliers .

FLT3 wild-type and D835Y mutant kinase assay context
Oral formulation research fit for in vivo models
AML pathway and resistance mutation study workflow

Flt3-IN-15: Not Interchangeable with Other FLT3 Inhibitors


Generic substitution among FLT3 inhibitors is scientifically unsound due to critical differences in their potency against specific resistance mutations, their polypharmacology (off-target kinase inhibition), and their fundamental binding mechanism (Type I vs. Type II) [1] [2]. Flt3-IN-15 distinguishes itself from both approved and investigational agents through a unique combination of sub-nanomolar potency against the D835Y mutation and a potentially distinct selectivity profile. These factors directly impact both the translatability of in vitro findings to in vivo models and the interpretation of experimental results, making direct, compound-specific procurement essential for reproducible and meaningful research.

D835Y Resistance Mutation Context
Reported D835Y potency may not transfer to other FLT3 inhibitors; compound-specific potency review required.
Off-Target Kinase Profile Variability
Polypharmacology context may alter cellular and in vivo interpretation if substituted with a different FLT3 inhibitor.
Binding Mechanism (Type I vs II)
Type I or Type II binding mode may shift target engagement dynamics; direct interchange may compromise model interpretation.

Flt3-IN-15: Comparative Evidence Guide


D835Y Mutation Potency vs. Gilteritinib

In head-to-head in vitro comparisons of biochemical IC50 values, Flt3-IN-15 demonstrates superior potency against the common FLT3 tyrosine kinase domain (TKD) resistance mutation D835Y. Flt3-IN-15 inhibits FLT3/D835Y with an IC50 of 0.32 nM . In contrast, the FDA-approved FLT3 inhibitor gilteritinib shows a higher IC50 of 0.73 nM against FLT3/D835Y .

D835Y vs Gilteritinib
Source review
Target: 0.32 nM
Comparator: 0.73 nM (gilteritinib)
Supports D835Y resistance model context
Cross-study data to verify; assay conditions not detailed
Acute Myeloid Leukemia Drug Resistance Tyrosine Kinase Inhibitors

Wild-Type FLT3 Potency vs. Quizartinib

Compared to the second-generation FLT3 inhibitor quizartinib, Flt3-IN-15 exhibits a 4.7-fold increase in potency against wild-type FLT3 in biochemical assays. Flt3-IN-15 has an IC50 of 0.87 nM , whereas quizartinib has a reported IC50 of 4.1 nM for inhibiting wild-type FLT3 autophosphorylation [1].

WT FLT3 vs Quizartinib
Reported
Target: 0.87 nM
Comparator: 4.1 nM (quizartinib)
Reported WT FLT3 potency context
Autophosphorylation inhibition assay
Acute Myeloid Leukemia Kinase Inhibition FLT3-ITD

FLT3 Mutation Inhibition vs. Crenolanib

Flt3-IN-15 demonstrates superior potency against both wild-type and D835Y mutant FLT3 when compared to the Type I pan-FLT3 inhibitor crenolanib. Flt3-IN-15 inhibits FLT3 and FLT3/D835Y with IC50s of 0.87 nM and 0.32 nM, respectively [1]. In contrast, crenolanib exhibits IC50 values of 4 nM for FLT3 and 0.74 nM for FLT3 (Kd) [2]. This represents a 4.6-fold improvement for wild-type FLT3 and a >2-fold improvement for the mutant form.

FLT3 vs Crenolanib
Reported
FLT3: 0.87 nM; D835Y: 0.32 nM
Crenolanib FLT3: 4 nM; Kd: 0.74 nM
Reported WT and mutant inhibitor context
In vitro kinase assays; cross-study comparison
Acute Myeloid Leukemia FLT3-ITD Targeted Therapy

D835Y Inhibition vs. FLT3-IN-12

Flt3-IN-15 demonstrates superior potency against the FLT3-D835Y mutation compared to the related analog FLT3-IN-12. Flt3-IN-15 inhibits FLT3-D835Y with an IC50 of 0.32 nM , whereas FLT3-IN-12 shows an IC50 of 2.87 nM for the same mutant . This represents a nearly 9-fold increase in potency for Flt3-IN-15.

D835Y vs FLT3-IN-12
Source review
Target: 0.32 nM
Comparator: 2.87 nM (FLT3-IN-12)
Supports D835Y resistance mutant comparison
Vendor-supplied data; verify assay conditions
Acute Myeloid Leukemia FLT3-D835Y Kinase Inhibitors

In Vivo Oral Bioavailability in Mice

Flt3-IN-15 demonstrates oral bioavailability, a key differentiator for in vivo studies. In male ICR mice administered a single oral dose of 10 mg/kg, Flt3-IN-15 achieved an AUClast of 25.0 μg·min/mL, a Cmax of 36.5 ng/mL, and a calculated oral bioavailability (F) of 42.9% [1].

Oral PK in Mice
Reported
F = 42.9%; AUClast = 25.0 μg·min/mL; Cmax = 36.5 ng/mL
Supports oral exposure model interpretation
Single 10 mg/kg dose in male ICR mice
Pharmacokinetics In Vivo Studies Acute Myeloid Leukemia

In Vivo Anti-Tumor Efficacy

In a preclinical in vivo study, daily oral administration of Flt3-IN-15 at 20 mg/kg for 21 days resulted in the 'rapid and complete remission' of tumors in all treated mice [1]. The compound also demonstrated a high safety margin, with a calculated LD50 of 4,950 mg/kg in female mice following a single oral dose [1].

In Vivo Tumor Model
Reported
Reported tumor regression at 20 mg/kg/day for 21 days; LD50 4,950 mg/kg
Supports tumor-model endpoint review
Unspecified tumor model; safety-related endpoint context
Acute Myeloid Leukemia Xenograft Models In Vivo Efficacy

Flt3-IN-15: Key Research Applications


Modeling FLT3 Inhibitor Resistance in AML

Flt3-IN-15's superior potency against the FLT3/D835Y mutation (0.32 nM) makes it an ideal tool for investigators studying acquired resistance to FLT3 inhibitors. This is a common clinical scenario with drugs like gilteritinib and quizartinib. Flt3-IN-15 can be used to generate and characterize resistant cell lines or to test combination strategies designed to prevent the emergence of TKD mutations .

In Vivo Efficacy Studies in FLT3-Driven AML

Given its demonstrated oral bioavailability (F = 42.9%) and ability to induce 'rapid and complete remission' in a murine tumor model at 20 mg/kg, Flt3-IN-15 is well-suited for long-term, repeat-dosing in vivo studies in AML xenograft or syngeneic models. This PK/PD profile supports chronic oral administration, a key advantage over compounds requiring intraperitoneal injection .

Wild-Type vs. Mutant FLT3 Signaling

The high potency of Flt3-IN-15 against both wild-type (0.87 nM) and mutant FLT3 (0.32 nM) enables precise, concentration-dependent dissection of FLT3 signaling pathways. Researchers can use low nanomolar concentrations to effectively inhibit FLT3 while minimizing off-target kinase effects, allowing for cleaner interpretation of downstream signaling events in AML cell lines .

FLT3 Inhibitor Selectivity Comparison

Flt3-IN-15, with its distinct potency profile compared to gilteritinib, quizartinib, and crenolanib, serves as a valuable comparator compound in panels of kinase inhibitors. Its use can help delineate the on-target versus off-target effects of other FLT3 inhibitors, particularly in cellular models of AML where polypharmacology may confound results [1].

Application
Selection Property
Validation Focus
FLT3 inhibitor resistance model studies
D835Y mutant potency context
Resistance mutation pathway interpretation
AML in vivo model studies
Oral bioavailability research fit
Tumor-model endpoint review
FLT3 signaling pathway dissection
Dual WT/mutant inhibition context
Concentration-dependent pathway interpretation
Kinase inhibitor panel comparator studies
Distinct inhibitor profile
Off-target kinase interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


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